Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, can be rapidly synthesized with high yields, which may benefit cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).
Alkaloid Synthesis : 2-(2-Oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester is versatile in preparing biologically active alkaloids like sedridine, allosedridine, methylsedridine, and ethyl (Passarella et al., 2005).
Polyhydroxylated Piperidines : The efficient synthesis of (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate facilitates the synthesis of various polyhydroxylated piperidines with a 32% overall yield (Ramalingam, Bhise, Show, & Kumar, 2012).
Biological Activity : Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate exhibits poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Diverse Piperidine Derivatives : A method for preparing diverse piperidine derivatives by 3-allylating tert-butyl 4-oxopiperidine-1-carboxylate is promising for generating diverse piperidine derivatives (Moskalenko & Boev, 2014).
Vandetanib Intermediate : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for Vandetanib, was synthesized with a 20.2% yield (Wang, Wang, Tang, & Xu, 2015).
Bicyclic Structure Compound : Tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate is a novel synthetic compound with a unique bicyclo[2.2.2]octane structure and two diastereomers (Moriguchi et al., 2014).
Synthesis of Piperidine Derivatives : Efficient and practical asymmetric synthesis methods have been developed for various piperidine derivatives, which are intermediates for the synthesis of nociceptin antagonists and other biologically active compounds (Jona et al., 2009).
Piperidine Alkaloids Synthesis : Pure enantiomers of 2-(2-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester are used for synthesizing both enantiomers of piperidine alkaloids, such as dumetorine and epidihydropinidine (Passarella et al., 2009).
Mechanism of Action
While the specific mechanism of action for Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is not mentioned in the search results, similar compounds have been used as reagents in the preparation of 1-alkyloxy-2-methoxy-4-nitrobenzene fragments, which are potent human glutaminyl cyclase inhibitors .
Safety and Hazards
Future Directions
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate can be used as a key intermediate in the synthesis of various other compounds. For example, it has been used in the synthesis of 1-alkyloxy-2-methoxy-4-nitrobenzene fragments, which are potent human glutaminyl cyclase inhibitors . This suggests potential applications in the development of new therapeutic agents.
Biochemical Analysis
Biochemical Properties
Molecular Mechanism
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCLHERKFHHUTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377169 | |
Record name | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116574-71-1 | |
Record name | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.